molecular formula C11H12O2Se B14521252 4-Methoxy-1-(phenylselanyl)but-3-en-2-one CAS No. 62680-12-0

4-Methoxy-1-(phenylselanyl)but-3-en-2-one

Cat. No.: B14521252
CAS No.: 62680-12-0
M. Wt: 255.18 g/mol
InChI Key: VGMBAFQJZUIHDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(phenylselanyl)but-3-en-2-one can be achieved through the oxidative selenofunctionalization of allenes. This method involves the use of organoselenium and 1-fluoropyridinium reagents, which facilitate the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(phenylselanyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing products.

    Reduction: Reduction reactions can convert the selenium moiety to a different oxidation state.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed to substitute the phenylselanyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

4-Methoxy-1-(phenylselanyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(phenylselanyl)but-3-en-2-one involves its interaction with molecular targets through electrophilic addition and subsequent reactions. The selenium moiety plays a crucial role in these interactions, enhancing the compound’s reactivity and biological activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-buten-2-one: A related compound with similar structural features but lacking the selenium moiety.

    4-Phenylbut-3-en-2-one: Another similar compound, differing in the substitution pattern on the butenone backbone.

Uniqueness

4-Methoxy-1-(phenylselanyl)but-3-en-2-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it more reactive and potentially more biologically active compared to its non-selenium-containing counterparts .

Properties

CAS No.

62680-12-0

Molecular Formula

C11H12O2Se

Molecular Weight

255.18 g/mol

IUPAC Name

4-methoxy-1-phenylselanylbut-3-en-2-one

InChI

InChI=1S/C11H12O2Se/c1-13-8-7-10(12)9-14-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

VGMBAFQJZUIHDD-UHFFFAOYSA-N

Canonical SMILES

COC=CC(=O)C[Se]C1=CC=CC=C1

Origin of Product

United States

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